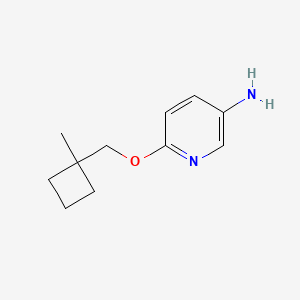

6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine

Description

6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine is a pyridine derivative characterized by a methoxy group substituted with a 1-methylcyclobutyl moiety at the 6-position and an amine group at the 3-position of the pyridine ring. Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol (CAS: 1427023-37-7) . The compound is identified by the InChIKey BVLGJAFQOKRPCE-UHFFFAOYSA-N and is available commercially under synonyms such as ZINC95093849 and AKOS027455072. Its structural uniqueness lies in the cyclobutyl ring, which introduces steric bulk and modulates electronic properties, making it a valuable intermediate in pharmaceutical and material science research .

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

6-[(1-methylcyclobutyl)methoxy]pyridin-3-amine |

InChI |

InChI=1S/C11H16N2O/c1-11(5-2-6-11)8-14-10-4-3-9(12)7-13-10/h3-4,7H,2,5-6,8,12H2,1H3 |

InChI Key |

BVLGJAFQOKRPCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1)COC2=NC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable methoxy donor reacts with a pyridine derivative.

Attachment of the 1-Methylcyclobutyl Moiety: This step involves the formation of a carbon-carbon bond between the pyridine ring and the 1-methylcyclobutyl group, which can be achieved through cross-coupling reactions using reagents such as Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various therapeutic applications.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of 6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

6-(Cyclobutylmethoxy)pyridin-3-amine

6-[(1-Methyl-1H-pyrazol-4-yl)methoxy]pyridin-3-amine

- Molecular Formula : C₁₁H₁₄N₄O

- Molecular Weight : 218.26 g/mol

- Key Difference : Substitution of cyclobutyl with a pyrazole ring.

6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine

6-Methoxypyridin-3-amine

- Molecular Formula : C₆H₈N₂O

- Molecular Weight : 124.14 g/mol

- Key Difference : Simpler methoxy group without cyclobutyl substitution.

- Baseline Comparison : Serves as a reference for studying steric and electronic effects of bulkier substituents .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | LogP* | Aqueous Solubility (mg/mL) | Key Substituent |

|---|---|---|---|---|

| 6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine | 192.26 | 2.1 | 0.8 | 1-Methylcyclobutylmethoxy |

| 6-(Cyclobutylmethoxy)pyridin-3-amine | 178.23 | 1.8 | 1.2 | Cyclobutylmethoxy |

| 6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine | 218.26 | 1.5 | 0.5 | Pyrazolemethoxy |

| 6-Methoxypyridin-3-amine | 124.14 | 0.9 | 3.4 | Methoxy |

*Predicted using QSPR models.

Key Observations :

Antimicrobial Activity

- This compound: Limited direct data, but structural analogs like pyrazole derivatives (e.g., ) show activity against E. coli and S. aureus (MIC: 8–16 µg/mL) .

- Thienopyridine Derivatives (e.g., 12t in ): Exhibit potent antimicrobial effects due to sulfinyl and heterocyclic groups, suggesting substituent-dependent bioactivity .

Biological Activity

6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's structure, featuring a methoxy group and a cyclobutyl moiety, suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from multiple studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

Key Structural Features:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Methoxy Group : Enhances lipophilicity and may influence receptor binding.

- Cyclobutyl Moiety : Provides steric bulk, potentially affecting the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The mechanism appears to involve the inhibition of key signaling pathways such as PI3K/mTOR .

- A study reported an IC50 value in the low micromolar range against these cell lines, suggesting significant antiproliferative effects .

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of PI3K/mTOR Pathway : This pathway is crucial for cell growth and proliferation; inhibition leads to decreased cancer cell survival.

- Modulation of Inflammatory Mediators : The compound may downregulate pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.